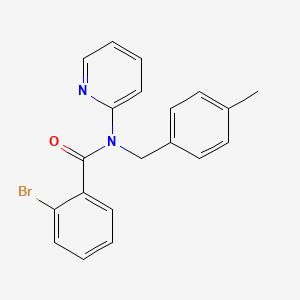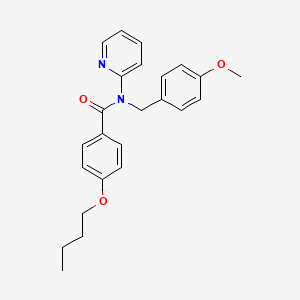![molecular formula C16H12FN3OS B11358481 4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11358481.png)
4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a thiadiazole ring, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction conditions and ensure consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. The thiadiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate enzyme activity or receptor function, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
4-Fluoro-N-(4-methylphenyl)benzamide: Similar structure but lacks the thiadiazole ring.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a fluorine atom.
4-Fluoro-3-methylphenyl isocyanate: Contains an isocyanate group instead of a benzamide moiety.
Uniqueness: 4-Fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and enhances its potential for biological activity. The combination of the fluorine atom and the thiadiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H12FN3OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C16H12FN3OS/c1-10-2-4-11(5-3-10)14-18-16(22-20-14)19-15(21)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,19,20,21) |
Clave InChI |
PKLKHRIROFCCMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B11358414.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11358417.png)
![5-{[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11358431.png)

![1-(2,5-dimethylbenzyl)-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole](/img/structure/B11358444.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358456.png)
![Ethyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11358468.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B11358476.png)
![4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11358478.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358484.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11358492.png)
